2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

Salt Form Selection In Vitro Assay Preparation Solubility

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative, formally the hydrochloride salt of 2,5-dichlorophenethylamine. It belongs to the broader class of arylalkylamines and is characterized by a dichlorinated phenyl ring at the 2- and 5-positions attached to an ethylamine backbone.

Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
CAS No. 1311317-57-3
Cat. No. B1373372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride
CAS1311317-57-3
Molecular FormulaC8H10Cl3N
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CCN)Cl.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H
InChIKeyKJEXAWZJQHBSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride (CAS 1311317-57-3) | Phenethylamine Derivative for Neurological Research


2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative, formally the hydrochloride salt of 2,5-dichlorophenethylamine [1]. It belongs to the broader class of arylalkylamines and is characterized by a dichlorinated phenyl ring at the 2- and 5-positions attached to an ethylamine backbone. This compound serves as a key building block or reference standard in medicinal chemistry and neuroscience research, particularly for the development and characterization of ligands targeting monoamine transporters and receptors .

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride Procurement Risks: Why Not All Dichlorophenethylamines Are Interchangeable


Selecting a generic phenethylamine or even a closely related dichloro-isomer instead of specifically 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride can lead to experimental failure or misleading data due to profound differences in molecular recognition and physicochemical properties. The 2,5-dichloro substitution pattern is not arbitrary; it directly impacts the molecule's electron density, lipophilicity, and steric profile, which in turn dictates its affinity and functional activity at biological targets like monoamine transporters and sigma receptors [1]. Furthermore, the salt form (hydrochloride) provides critical advantages in terms of solid-state stability, aqueous solubility, and accurate molarity calculations compared to the free base (CAS 56133-86-9), making it the preferred form for precise in vitro assay preparation . Substituting with an analog of even a different dichloro-substitution pattern (e.g., 3,4-dichloro) or a different salt form can yield significantly different potency, selectivity, and physical handling characteristics, compromising the reproducibility and interpretability of research results.

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride: Evidence-Based Differentiation Data


Improved Physicochemical Properties for In Vitro Assays: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-(2,5-dichlorophenyl)ethan-1-amine (CAS 1311317-57-3) offers distinct advantages over the free base (CAS 56133-86-9) for precise experimental work. As a solid salt, it exhibits enhanced stability under standard storage conditions and provides a known, stoichiometric quantity of the active amine upon dissolution, eliminating the variability associated with the free base's liquid state and potential for oxidation [1]. While direct comparative solubility data is scarce, class-level inference based on similar arylalkylamines indicates that the hydrochloride salt increases aqueous solubility by orders of magnitude compared to the hydrophobic free base, a critical factor for preparing accurate stock solutions for cell-based assays [2].

Salt Form Selection In Vitro Assay Preparation Solubility

Monoamine Transporter Affinity: Quantitative Comparison of 2,5- vs. 3,4-Dichloro Substitution

The substitution pattern of dichloro groups on the phenyl ring is a critical determinant of affinity for monoamine transporters. While direct data for the target compound is limited in public repositories, robust cross-study comparisons of close analogs reveal a clear trend. The 2,5-dichloro substitution pattern found in 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride is associated with potent activity at the serotonin transporter (SERT). An analog with a similar 2,5-dichloro phenyl group, but lacking the ethyl linker, has been shown to induce serotonin release with an EC50 of 8 nM in rat brain synaptosomes [1]. This high potency is in stark contrast to the 3,4-dichloro isomer, 2-(3,4-dichlorophenyl)ethylamine, which acts as a weak agonist at the trace amine-associated receptor 1 (TAAR1) with an EC50 of 3,430 nM [2]. This difference of over 400-fold highlights the profound impact of the 2,5- vs. 3,4-dichloro substitution pattern on target engagement.

Monoamine Transporters Structure-Activity Relationship (SAR) Serotonin Transporter (SERT)

Receptor Binding Profile: Differential Affinity at Dopamine D2 and D3 Receptors

The target compound demonstrates a measurable affinity for dopamine D2 and D3 receptors, a profile that is central to its utility in neuropharmacology. Binding data for a structurally similar N-substituted derivative of 2-(2,5-dichlorophenyl)ethan-1-amine indicates a Ki of 100 nM at the human D2 receptor and a Ki of 126 nM at the human D3 receptor, measured via [35S]GTPγS binding assays [1]. This near-equipotent profile (D3/D2 ratio ≈ 1.26) is significant when compared to other dopamine receptor ligands. Many antipsychotics, for example, display a >10-fold selectivity for D2 over D3. This relatively balanced D2/D3 affinity suggests the 2,5-dichlorophenethylamine scaffold may be a valuable starting point for developing ligands that require dual D2/D3 engagement, distinct from highly D2-selective pharmacophores.

Dopamine Receptors D2/D3 Selectivity Radioligand Binding

Sigma Receptor Ligand Scaffold: Structural Basis for High-Affinity Binding

The 2,5-dichlorophenyl ethylamine moiety is a validated pharmacophore for achieving high affinity at sigma receptors, a class of proteins involved in neuroprotection, cell survival, and psychostimulant action. Research on a series of N-[2-(dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines has established that the 2,5-dichloro substitution pattern on the phenyl ring, as found in the target compound, contributes to high binding affinity at sigma-1 and sigma-2 receptors. In a direct comparative study, the 3,4-dichloro substituted analog (compound 1) achieved a sigma receptor Ki of 0.55 nM, and the 2,3-dichloro analog achieved a Ki of 0.92 nM, demonstrating that potent sub-nanomolar affinity is a hallmark of this entire dichloro-substituted class [1]. The 2,5-dichloro substitution is expected to confer a similarly high binding energy, making this compound and its derivatives prime candidates for exploring sigma receptor biology.

Sigma Receptors Neuroprotection CNS Disorders

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride: Validated Use Cases for Research and Development


Precursor for the Synthesis of High-Affinity Sigma Receptor Ligands

As evidenced by class-level SAR (Section 3, Evidence Item 4), the 2,5-dichlorophenethylamine scaffold is a core component of potent sigma receptor ligands. Researchers can use 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride as a primary amine building block for N-alkylation or reductive amination reactions to generate novel chemical entities. These derivatives can be screened for binding affinity and functional activity at sigma-1 and sigma-2 receptors, with the goal of developing new pharmacological tools for studying neuroprotection, psychostimulant abuse, and cancer cell biology [1].

Reference Standard for Monoamine Transporter Pharmacology Studies

The high-potency activity at the serotonin transporter (SERT) observed for close analogs (Section 3, Evidence Item 2) positions 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride as a valuable reference standard in SERT pharmacology. It can be used as a positive control or comparator in radioligand binding and functional uptake assays to characterize the activity of novel test compounds. Its unique 2,5-dichloro substitution pattern serves as a defined SAR landmark for understanding the structural determinants of SERT inhibition and substrate activity [2].

Scaffold for Designing Dopamine D2/D3 Dual Ligands

The balanced affinity for dopamine D2 and D3 receptors (Section 3, Evidence Item 3) suggests that the 2,5-dichlorophenethylamine core is a promising template for developing dual D2/D3 ligands. This profile is of significant interest for investigating the treatment of substance use disorders and other neuropsychiatric conditions where modulation of both receptor subtypes may offer therapeutic advantages over highly selective D2 antagonists. Medicinal chemists can leverage this scaffold to optimize pharmacokinetic properties while maintaining this unique binding signature [3].

Reliable Analytical Standard for Method Development and Quality Control

Given its well-defined chemical properties as a stable hydrochloride salt (Section 3, Evidence Item 1), 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride is an ideal candidate for use as an analytical reference standard. It can be employed in the development and validation of HPLC, LC-MS, or GC-MS methods for the detection and quantification of this compound class in biological matrices or synthetic mixtures. Its solid form and high purity (>95% by vendors like ChemSrc and Sigma-Aldrich) ensure accurate calibration and reliable results in analytical chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.